Cas no 7447-59-8 (Benzenamine,N-ethyl-N-hydroxy-)
7447-59-8 structure
Product Name:Benzenamine,N-ethyl-N-hydroxy-
Benzenamine,N-ethyl-N-hydroxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-ethyl-N-hydroxy-
- N-Ethyl-N-hydroxyaniline
- N-ethyl-N-phenylhydroxylamine
- SCHEMBL314578
- NS00037625
- CHEMBL153691
- EINECS 231-213-9
- DTXSID70225480
- 7447-59-8
-
- Inchi: 1S/C8H11NO/c1-2-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3
- InChI Key: MSILLSJAIFXEKY-UHFFFAOYSA-N
- SMILES: ON(C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 137.08413
- Monoisotopic Mass: 137.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.5A^2
Experimental Properties
- Density: 1.098
- Boiling Point: 219.3°C at 760 mmHg
- Flash Point: 98.9°C
- Refractive Index: 1.588
- PSA: 23.47
Benzenamine,N-ethyl-N-hydroxy- Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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